![molecular formula C12H11BrN2O2 B2493785 5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide CAS No. 1797243-95-8](/img/structure/B2493785.png)
5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide
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Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, closely related to 5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide, involves several key steps, including bromination, amidation, and coupling reactions. A synthesis example involves the preparation of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, which includes steps like Heck coupling reaction and bis-O-acetoxyamidoxime formation followed by hydrogenation (Ismail & Boykin, 2004). Another relevant synthesis is for ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, showcasing a complex multi-step process including XRD and GC–MS analysis for structure determination (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including this compound, is often characterized using techniques such as FT-IR and NMR spectroscopy. For instance, the synthesis and characteristics of 5-bromo-nicotinonitrile as a precursor involve FT-IR and 1H NMR for structural characterization, showcasing the steps towards obtaining nicotinamide derivatives with similar bromo and furan functional groups (Chen Qi-fan, 2010).
Chemical Reactions and Properties
Nicotinamide derivatives undergo a variety of chemical reactions, including bromination and substitution with nucleophiles. The reactions often result in the formation of compounds with significant biological activity. A study discusses the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles, showcasing the versatility and reactivity of furan-containing nicotinamide derivatives (Maadadi et al., 2016).
Physical Properties Analysis
The physical properties of this compound and related compounds include solubility, melting point, and molecular weight. These properties are crucial for understanding the behavior of these compounds in various solvents and conditions, although specific data on this compound is not detailed in the retrieved documents.
Chemical Properties Analysis
Chemical properties such as reactivity with other chemical agents, stability under different conditions, and the potential for various chemical transformations are essential for understanding the applications and handling of this compound. The synthesis and reaction with nucleophiles demonstrate the chemical versatility and potential for modification of nicotinamide derivatives (Maadadi et al., 2016).
Scientific Research Applications
Receptor Binding Studies
5-bromo-N-(2-(furan-3-yl)ethyl)nicotinamide and its derivatives have been investigated for their binding affinity to 5-HT3 and dopamine D2 receptors. Notably, derivatives like 5-bromo-2-methoxy-6-methylaminonicotinamide have shown potent affinities for both these receptors (Hirokawa et al., 1998).
Antiprotozoal Activity
Research has been conducted on the antiprotozoal activity of aza-analogues of furamidine, where compounds like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine demonstrated significant in vitro and in vivo activity against Trypanosoma and P. falciparum (Ismail et al., 2003).
Synthesis of Deuterium-Labelled Compounds
The synthesis of deuterium-labelled 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine and its analogues has been a subject of study, indicating potential applications in labeling and tracking of chemical compounds in biological systems (Ismail & Boykin, 2004).
Catalytic Heteroarylation
Research into the use of methyl 5-bromo-2-furoate in palladium-catalysed direct heteroarylation has been conducted. This method prevents the formation of dimers or oligomers, allowing the synthesis of biheteroaryls in high yields (Fu et al., 2012).
Antibacterial Activity
Studies on compounds like 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) have revealed its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. The compound's mechanism involves reactivity with thiol groups, causing direct damage to proteins (Allas et al., 2016).
properties
IUPAC Name |
5-bromo-N-[2-(furan-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-5-10(6-14-7-11)12(16)15-3-1-9-2-4-17-8-9/h2,4-8H,1,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRELVYQNLUEWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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